molecular formula C15H17N3O7S B2854610 5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 2034383-65-6

5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Cat. No.: B2854610
CAS No.: 2034383-65-6
M. Wt: 383.38
InChI Key: HZVBDSUQXJWJCA-UHFFFAOYSA-N
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Description

5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure combining an azetidine sulfonyl group with a 2,4-dioxooxazolidine (a cyclic urethane) moiety and a benzamide core. The 2,4-dioxooxazolidine ring is a privileged scaffold in pharmaceutical development, known for its presence in compounds with diverse biological activities . Researchers are exploring this compound primarily as a key intermediate or a novel chemical entity for screening against various biological targets. Its complex structure suggests potential for high target selectivity and interaction with enzymes. The specific mechanism of action is dependent on the research context and is a key area of investigation for scientists working with this molecule. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O7S/c1-24-12-3-2-10(4-11(12)14(16)20)26(22,23)17-5-9(6-17)7-18-13(19)8-25-15(18)21/h2-4,9H,5-8H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVBDSUQXJWJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the oxazolidinone family, which is renowned for its diverse biological activities, particularly in antibacterial and anti-inflammatory domains. The unique structural features of this compound suggest a multifaceted mechanism of action that warrants detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O7S, with a molecular weight of 383.38 g/mol. Its structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H17N3O7S
Molecular Weight383.38 g/mol
CAS Number2034383-65-6
Melting PointNot Available
DensityNot Available

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The mechanism involves modulation of inflammatory pathways and potential antibacterial effects. In vitro studies indicate that it may inhibit key enzymes involved in inflammatory responses and bacterial growth.

Biological Activity Assessment

Recent studies have focused on evaluating the compound's efficacy against various biological targets:

  • Antibacterial Activity : Preliminary assays have shown that this compound exhibits significant antibacterial properties against Gram-positive bacteria, including strains resistant to conventional antibiotics.
  • Anti-inflammatory Effects : The compound has been assessed for its potential to reduce inflammation in various cellular models. In particular, it has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

A series of case studies highlight the therapeutic potential of this compound:

Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, demonstrating its potency as an antibacterial agent.

Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and histological damage in the lungs compared to untreated controls. This study supports its potential application in managing inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues from Sulfonamide-Benzamide Family

The compound shares structural motifs with sulfonamide-containing benzamides listed in and :

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
5-(aminosulphonyl)-N-(2,5-dichloropentyl)-2-methoxybenzamide Dichloropentyl chain, methoxybenzamide, sulfonamide Lacks azetidine and oxazolidinone; chlorine substituents may alter lipophilicity and toxicity.
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine ring, sulfonylurea bridge Sulfonylurea linker instead of azetidine-sulfonyl; triazine ring confers herbicidal activity (e.g., metsulfuron methyl).
4-Methoxy-3-[[(methylsulfonyl)amino]methyl]benzenesulfonyl chloride Methylsulfonyl group, benzenesulfonyl chloride Chloride leaving group; lacks azetidine and oxazolidinone; reactive sulfonyl chloride enables further derivatization.

Key Observations :

  • The azetidine ring in the target compound introduces conformational rigidity compared to linear alkyl chains (e.g., dichloropentyl in ).
  • The 2,4-dioxooxazolidine moiety is unique among the analogs and may enhance hydrogen-bonding interactions or metabolic stability compared to simpler heterocycles like triazines .
Functional Group Analysis
  • Sulfonamide Group : Common to all analogs, this group is critical for binding to carbonic anhydrases or sulfonylurea receptors. The azetidine-sulfonyl linkage in the target compound may alter steric and electronic properties relative to sulfonylureas (e.g., metsulfuron methyl ).
  • Oxazolidinone vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves sulfonylation of the azetidine core followed by coupling with the benzamide moiety. Reaction conditions (e.g., inert atmosphere, controlled temperatures) are critical to avoid side products like sulfoxides or over-sulfonylation . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). For example, azetidine sulfonylation intermediates can be monitored by TLC (chloroform:methanol, 7:3) .

Q. How should researchers design experiments to characterize the compound’s stability under varying pH and temperature conditions?

  • Methodology : Stability studies involve incubating the compound in buffers (pH 1–12) at 25°C, 37°C, and 60°C. Samples are analyzed at intervals via UV-Vis spectroscopy (λ = 270–320 nm for benzamide absorption) and LC-MS to detect degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

  • Methodology : Density Functional Theory (DFT) calculations optimize the molecule’s geometry, while molecular docking (AutoDock Vina, Schrödinger Suite) screens against targets like cyclooxygenase-2 or kinases. Binding free energy (ΔG) and hydrogen-bonding interactions are quantified. Experimental validation uses surface plasmon resonance (SPR) to measure dissociation constants (KdK_d) [[12, ]].

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology : Cross-validate results using orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays). For instance, discrepancies in IC50_{50} values may arise from membrane permeability differences. Use fluorescent probes (e.g., Fluo-4 for calcium signaling) or metabolomic profiling to identify off-target effects .

Q. What advanced techniques elucidate the compound’s reaction mechanisms in catalytic or biological environments?

  • Methodology : Isotopic labeling (e.g., 18O^{18}O-H2_2O or 2H^2H-DMSO) tracks oxygen/sulfur incorporation during hydrolysis. Transient kinetics (stopped-flow spectroscopy) and 1H^1H-NMR line-shape analysis reveal intermediate formation. Computational reaction path searches (IRC calculations) map energy barriers .

Q. How can synthetic challenges, such as low yields in azetidine ring functionalization, be systematically addressed?

  • Methodology : Screen solvents (DMF vs. THF), catalysts (Pd/C, CuI), and protecting groups (Boc vs. Fmoc) using Design of Experiments (DoE). Reaction monitoring via in-situ IR spectroscopy identifies bottlenecks. For example, microwave-assisted synthesis may enhance azetidine ring closure efficiency [[16, ]].

Notes

  • Avoid referencing non-peer-reviewed sources (e.g., BenchChem).
  • Computational methods (DFT, docking) and experimental validation (SPR, NMR) are critical for mechanistic studies .
  • Stability and degradation pathways must be characterized early in preclinical development .

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